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molecular formula C10H10Cl2O B1346664 4-(3,4-Dichlorophenyl)butan-2-one CAS No. 42160-40-7

4-(3,4-Dichlorophenyl)butan-2-one

Cat. No. B1346664
M. Wt: 217.09 g/mol
InChI Key: RXNXKXOMYIFHQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394260B2

Procedure details

A microwave vial was charged with palladium acetate (0.165 g, 0.733 mmol), 1,2-dichloro-4-iodobenzene (2.00 g, 7.33 mmol), but-3-en-2-ol (0.793 g, 11.0 mmol), tetrabutylammonium chloride, hydrate (2.17 g, 7.33 mmol), and sodium bicarbonate (1.539 g, 18.32 mmol). DMF (5 mL) was added via syringe and the reaction mixture was degassed three times. The mixture was heated at 60° C. for 16 h. The reaction mixture was allowed to cool to room temperature, and diluted with ether. The organic layer was washed with water, separated, dried with MgSO4, filtered and concentrated. The crude residue was purified by silica gel chromatography with an eluant of 10% ethyl acetate/hexanes to afford the desired product Intermediate 4A (1.4 g, 6.5 mmol, 88% yield). LC-MS (ESI) m/z 216.9 (M+H), RT=2.01 min (Method B).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.793 g
Type
reactant
Reaction Step One
[Compound]
Name
hydrate
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
1.539 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.165 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][C:3]=1[Cl:9].[CH3:10][CH:11]([OH:14])[CH:12]=[CH2:13].C(=O)(O)[O-].[Na+]>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CN(C=O)C>[Cl:9][C:3]1[CH:4]=[C:5]([CH2:13][CH2:12][C:11](=[O:14])[CH3:10])[CH:6]=[CH:7][C:2]=1[Cl:1] |f:2.3,4.5,6.7.8|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)I)Cl
Name
Quantity
0.793 g
Type
reactant
Smiles
CC(C=C)O
Name
hydrate
Quantity
2.17 g
Type
reactant
Smiles
Name
Quantity
1.539 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0.165 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was degassed three times
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
diluted with ether
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica gel chromatography with an eluant of 10% ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)CCC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.5 mmol
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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